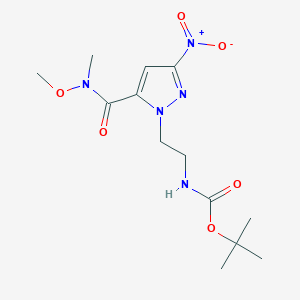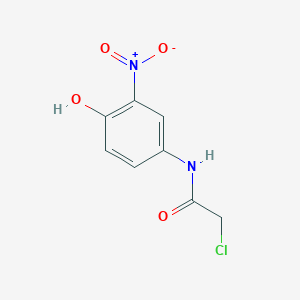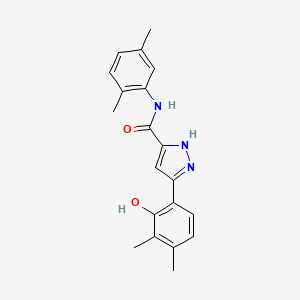
2-(2-(2-(Aminooxy)ethoxy)ethoxy)ethane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2-(Aminooxy)ethoxy)ethoxy)ethane-1-thiol is a chemical compound with a complex structure that includes aminooxy, ethoxy, and thiol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(Aminooxy)ethoxy)ethoxy)ethane-1-thiol typically involves multiple steps, starting from simpler precursor molecules. One common approach is to use ethylene glycol derivatives and introduce the aminooxy and thiol groups through a series of chemical reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-(Aminooxy)ethoxy)ethoxy)ethane-1-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the functional groups or to produce derivatives with different properties.
Substitution: The ethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can produce disulfides, while substitution reactions can lead to a variety of new compounds with modified functional groups.
Scientific Research Applications
2-(2-(2-(Aminooxy)ethoxy)ethoxy)ethane-1-thiol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific functionalities.
Mechanism of Action
The mechanism by which 2-(2-(2-(Aminooxy)ethoxy)ethoxy)ethane-1-thiol exerts its effects involves interactions with molecular targets and pathways. The aminooxy group can form stable bonds with carbonyl compounds, making it useful in the study of enzyme mechanisms. The thiol group can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-(Aminoethoxy)ethoxy)ethanol: Similar structure but lacks the thiol group, making it less reactive in certain chemical reactions.
2-(2-(2-(Aminoethoxy)ethoxy)ethoxy)ethanamine: Contains an amine group instead of a thiol, leading to different chemical properties and applications.
Uniqueness
2-(2-(2-(Aminooxy)ethoxy)ethoxy)ethane-1-thiol is unique due to the presence of both aminooxy and thiol groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications. This combination of functional groups makes it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C6H15NO3S |
|---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
O-[2-[2-(2-sulfanylethoxy)ethoxy]ethyl]hydroxylamine |
InChI |
InChI=1S/C6H15NO3S/c7-10-4-3-8-1-2-9-5-6-11/h11H,1-7H2 |
InChI Key |
SGKWFUPEVPRSSO-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCS)OCCON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(3-Ethoxyphenyl)-7-fluoro-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078732.png)
![2-(4-Methoxybenzyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078740.png)
![[28-(diethylamino)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,33-dioxa-27-thia-24,29-diazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26(30),28-nonaen-13-yl] acetate](/img/structure/B14078743.png)
methanone](/img/structure/B14078749.png)

![6-(4-Chlorophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14078761.png)



![3(2H)-Furanone, 5-[(dimethylamino)methyl]-2-methyl-](/img/structure/B14078786.png)

